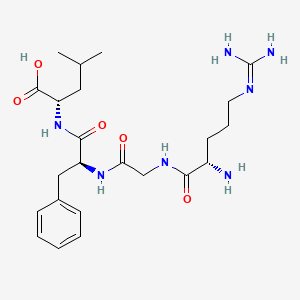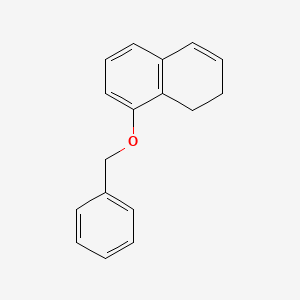
9,10-Anthracenedione, 4-hydroxy-1-(2-nitrosohydrazino)-2-phenoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Anthracenedione, 4-hydroxy-1-(2-nitrosohydrazino)-2-phenoxy- is a complex organic compound that belongs to the anthracenedione family These compounds are known for their diverse chemical properties and potential applications in various fields, including chemistry, biology, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 4-hydroxy-1-(2-nitrosohydrazino)-2-phenoxy- typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:
Formation of the Anthracenedione Core: This can be achieved through the oxidation of anthracene using strong oxidizing agents such as chromic acid or potassium permanganate.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Addition of the Nitrosohydrazino Group: This step may involve the reaction of the intermediate compound with nitrosohydrazine under controlled conditions.
Attachment of the Phenoxy Group: The phenoxy group can be introduced through nucleophilic substitution reactions, using phenol derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
9,10-Anthracenedione, 4-hydroxy-1-(2-nitrosohydrazino)-2-phenoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrosohydrazino group to other functional groups, such as amines.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or hydrazines.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 9,10-Anthracenedione, 4-hydroxy-1-(2-nitrosohydrazino)-2-phenoxy- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Modifying gene expression or inducing DNA damage.
Generating Reactive Oxygen Species (ROS): Leading to oxidative stress and cell death.
類似化合物との比較
Similar Compounds
9,10-Anthracenedione: The parent compound, known for its use in the synthesis of dyes and pigments.
4-Hydroxy-9,10-anthracenedione: A derivative with potential biological activity.
2-Phenoxy-9,10-anthracenedione: Another derivative with unique chemical properties.
Uniqueness
9,10-Anthracenedione, 4-hydroxy-1-(2-nitrosohydrazino)-2-phenoxy- stands out due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its unique structure allows for diverse chemical modifications and exploration of various scientific and industrial uses.
特性
CAS番号 |
189571-32-2 |
|---|---|
分子式 |
C20H13N3O5 |
分子量 |
375.3 g/mol |
IUPAC名 |
N-(4,9,10-trihydroxy-2-phenoxyanthracen-1-yl)iminonitrous amide |
InChI |
InChI=1S/C20H13N3O5/c24-14-10-15(28-11-6-2-1-3-7-11)18(21-22-23-27)17-16(14)19(25)12-8-4-5-9-13(12)20(17)26/h1-10,24-26H |
InChIキー |
BFHUYUYEOWRHGF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=C(C3=C(C4=CC=CC=C4C(=C3C(=C2)O)O)O)N=NN=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3-Chloroanilino)(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14250183.png)
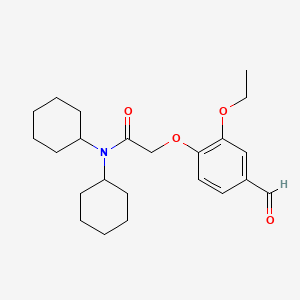
![1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione](/img/structure/B14250202.png)
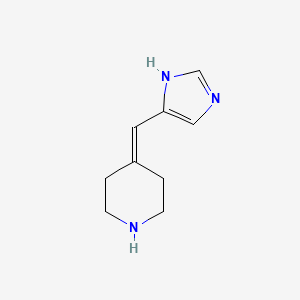
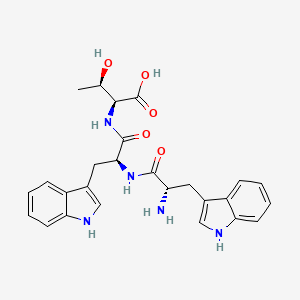
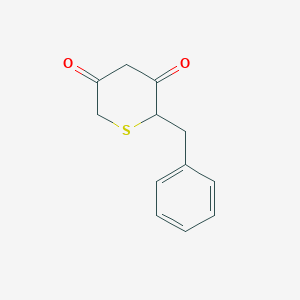
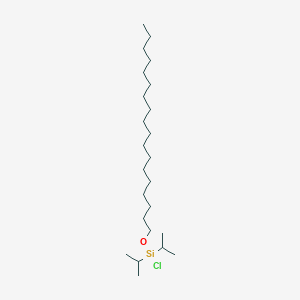
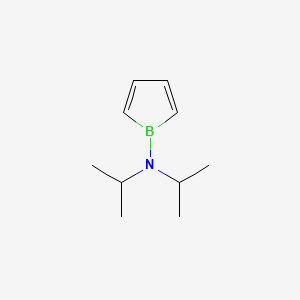
![N-Heptyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14250242.png)
![2,5-Methano-5h-[1,5,3]dioxazepino[3,2-a]benzimidazole](/img/structure/B14250245.png)
